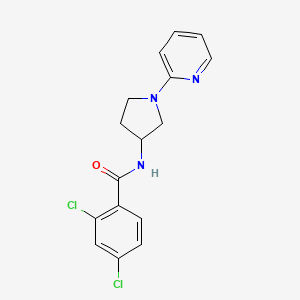
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which were further used to form copper(II) complexes . Another research focused on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the high yield of the target compound under the catalytic action of triethylamine . Additionally, a synthetic process was described for 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which involved multiple steps including chlorination, aminolysis, and reduction, resulting in a practical method with a good yield .
Molecular Structure Analysis
X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. The analysis provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The coordination of two large monodentate ligands and two chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion . In another study, two polymorphs of a benzamide derivative were characterized, showing different X-ray powder diffraction patterns and thermal properties, indicating distinct molecular structures .
Chemical Reactions Analysis
The oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to cyclization and the formation of new benzamide derivatives . The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide involved a reaction between salicylic acid and 4-aminopyridine, with triethylamine acting as a catalyst . The synthetic process for another benzamide compound included steps such as chlorination, aminolysis, and reduction, demonstrating the complexity of chemical reactions involved in the synthesis of benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives were characterized using various spectroscopic techniques. IR, (1)H NMR, and (13)C NMR spectroscopies were employed to characterize the synthesized products . Thermal analysis, including thermogravimetry and differential thermal analysis, was used to study the thermal stability and phase transitions of polymorphs of a benzamide derivative . The polymorphs also exhibited different IR absorption bands, which were assigned to specific molecular vibrations .
Cytotoxic Activity Analysis
The cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines. While the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives showed no cytotoxic activity, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their complexes exhibited significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines .
科学的研究の応用
Luminescence and Aggregation-Enhanced Emission
Srivastava et al. (2017) investigated compounds with pyridyl substituted benzamides, which exhibited luminescence in DMF solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. Their luminescence behavior was attributed to the polarity of solvents, demonstrating the potential application of such compounds in the development of new luminescent materials with tunable properties (Srivastava et al., 2017).
Antimicrobial Activity
The study by Naganagowda and Petsom (2011) on the synthesis of quinazolinones derivatives, including reactions with pyridine, revealed their potential for antibacterial and antifungal activities. This highlights the application of benzamide derivatives in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Organic Synthesis Methodologies
Stojanović et al. (2020) demonstrated the synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones through the cyclization reaction of ester-tethered enaminones. This method provides a novel approach to forming important building blocks in organic synthesis, showcasing the utility of pyridine derivatives in synthesizing complex heterocyclic structures (Stojanović et al., 2020).
Molecular Structures and Properties
Adhami et al. (2014) synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, investigating their crystal structures and cytotoxic activity against various human cancer cell lines. This research underscores the significance of pyridine-containing benzamides in the development of potential therapeutic agents, with specific applications in cancer treatment (Adhami et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJQNOWIFJOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)
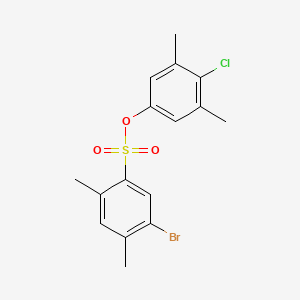
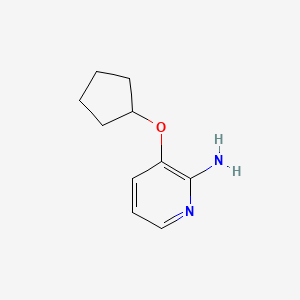
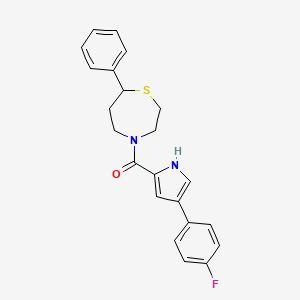
![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)
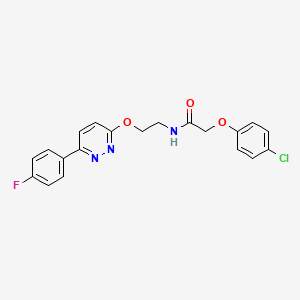
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)
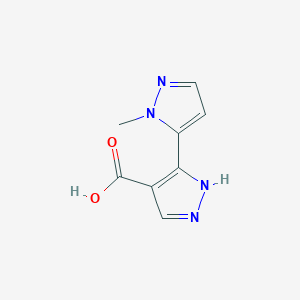

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

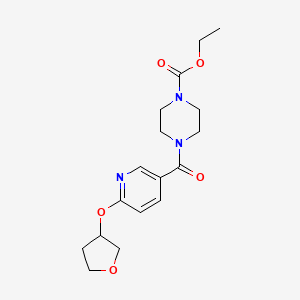
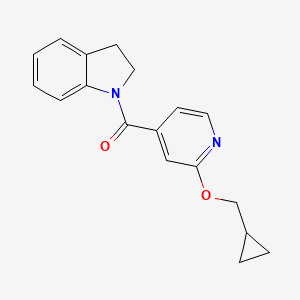
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)